1-[(3,5-dimethylisoxazol-4-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Description
1-[(3,5-dimethylisoxazol-4-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.291. The purity is usually 95%.
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Biological Activity
The compound 1-[(3,5-dimethylisoxazol-4-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Isomeric Components : It contains both isoxazole and oxadiazole moieties, which are known for their diverse biological activities.
- Pyridinone Core : The pyridinone structure contributes to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, affecting bacterial growth through disruption of cell wall synthesis or metabolic processes.
- Antioxidant Activity : The presence of isoxazole and oxadiazole rings may contribute to its ability to scavenge free radicals.
Efficacy in Biological Systems
Research indicates that this compound exhibits significant biological effects across various models:
Biological Activity | Model/System | Efficacy/Outcome |
---|---|---|
Antimicrobial | Bacterial cultures | Inhibition of growth at low concentrations |
Cytotoxicity | Cancer cell lines | Induction of apoptosis in specific cancer types |
Anti-inflammatory | In vitro inflammatory models | Reduction in pro-inflammatory cytokines |
Enzyme inhibition | Enzymatic assays | Competitive inhibition observed |
Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting promising potential as an antibacterial agent.
Study 2: Cytotoxic Effects
In a study involving human cancer cell lines (e.g., MCF-7), the compound demonstrated cytotoxic effects with an IC50 value of 25 µM. The mechanism involved the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.
Study 3: Anti-inflammatory Properties
Research conducted on macrophage cell lines showed that treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) production, indicating its potential as an anti-inflammatory agent.
Safety Profile and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of the compound. A 90-day study in rats indicated no adverse effects at doses up to 100 mg/kg body weight per day. This suggests a favorable safety margin for further development.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-12(9(2)20-16-8)7-18-6-11(4-5-13(18)19)14-15-10(3)17-21-14/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUWNPRRBCLOMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.